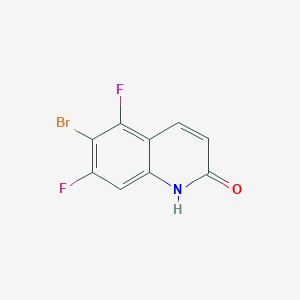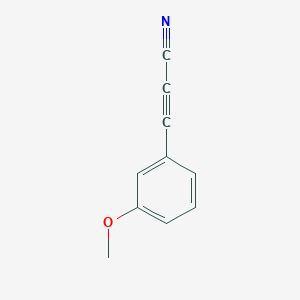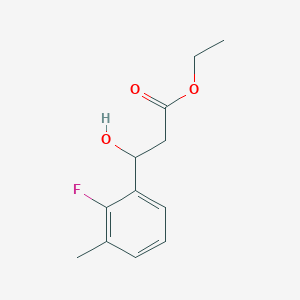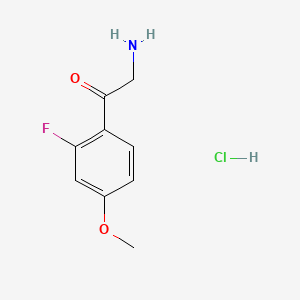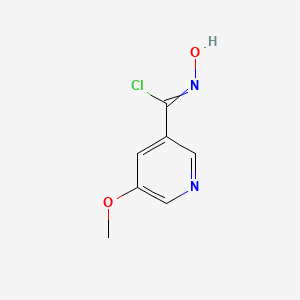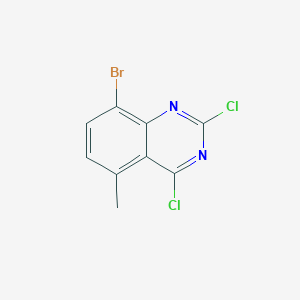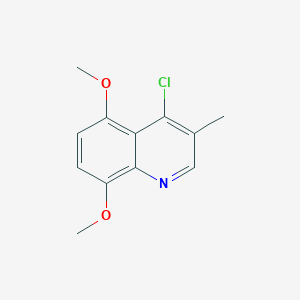
4-Chloro-5,8-dimethoxy-3-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5,8-dimethoxy-3-methylquinoline is a quinoline derivative with the molecular formula C12H12ClNO2. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,8-dimethoxy-3-methylquinoline can be achieved through various synthetic routes. One common method involves the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization. This process typically uses p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol as starting reagents, with BF3·OEt2 as a catalyst under microwave irradiation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
4-Chloro-5,8-dimethoxy-3-methylquinoline can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at specific positions on the quinoline ring.
科学研究应用
4-Chloro-5,8-dimethoxy-3-methylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-5,8-dimethoxy-3-methylquinoline is not well-documented. quinoline derivatives often exert their effects by interacting with DNA, enzymes, or cellular receptors. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
2-Chloro-5,8-dimethoxy-4-methylquinoline: Similar in structure but with a different substitution pattern.
4-Chloro-8-methoxy-2-methylquinoline: Another quinoline derivative with different functional groups.
4-Chloro-7-methoxy-2-methylquinoline: Similar but with a different methoxy group position.
Uniqueness
4-Chloro-5,8-dimethoxy-3-methylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
58868-24-9 |
|---|---|
分子式 |
C12H12ClNO2 |
分子量 |
237.68 g/mol |
IUPAC 名称 |
4-chloro-5,8-dimethoxy-3-methylquinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-7-6-14-12-9(16-3)5-4-8(15-2)10(12)11(7)13/h4-6H,1-3H3 |
InChI 键 |
VZEXPFCJNUJDPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=CC(=C2N=C1)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


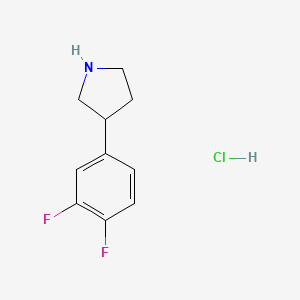
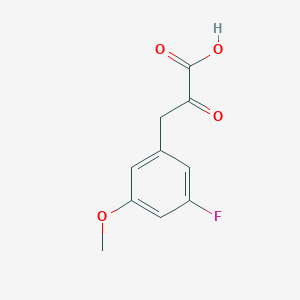
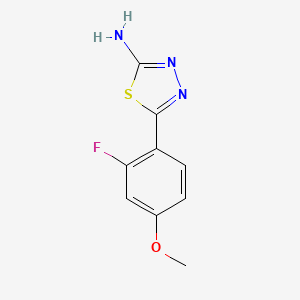
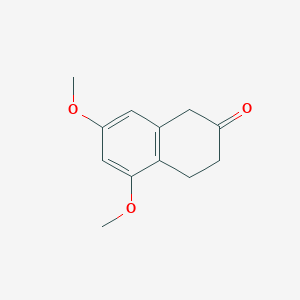
![[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid](/img/structure/B13684267.png)

![5-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13684284.png)
